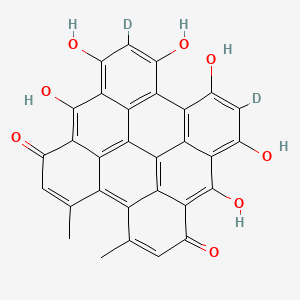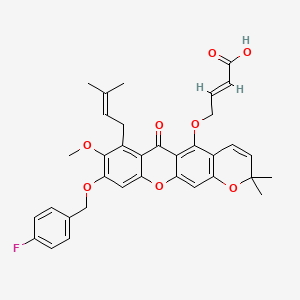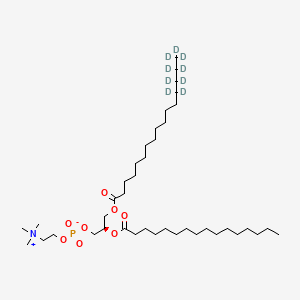
Hypericin-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypericin-d2 is a deuterated derivative of hypericin, a naturally occurring polycyclic naphthodianthrone found in species of the genus Hypericum, particularly Hypericum perforatum (St. John’s Wort). Hypericin is known for its potent photosensitizing properties and has been extensively studied for its antiviral, antitumor, and antidepressant activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hypericin-d2 involves the incorporation of deuterium atoms into the hypericin molecule. One common method is the deuteration of protohypericin, a precursor of hypericin, using deuterated solvents and catalysts. The process typically involves:
Starting Material: Emodinanthrone
Reaction Conditions: Microwave-assisted synthesis in deuterated water, followed by photocyclization under visible light irradiation.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods involve the use of plant-specific type III polyketide synthases to biosynthesize hypericin, followed by deuteration .
化学反应分析
Types of Reactions: Hypericin-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives of this compound
科学研究应用
Hypericin-d2 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Investigated for its antidepressant effects and potential use in treating neurological disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting necrotic tissues
作用机制
The mechanism of action of hypericin-d2 involves its ability to generate reactive oxygen species (ROS) upon photoactivation. These ROS induce apoptosis, necrosis, or autophagy in cancer cells. This compound also targets viral components, inhibiting viral replication and entry into host cells. The molecular pathways involved include the intrinsic and extrinsic apoptotic pathways, ERK inhibition, and the generation of singlet oxygen species .
相似化合物的比较
Hypericin-d2 is compared with other similar compounds such as:
Pseudohypericin: Another naphthodianthrone with similar photosensitizing properties but different pharmacokinetics.
Hyperforin: A bioactive compound from Hypericum with antidepressant activity but lacking the photosensitizing properties of hypericin.
Anthraquinones: Structurally related compounds with varying degrees of biological activity.
Uniqueness: this compound’s uniqueness lies in its potent photosensitizing properties, making it highly effective in photodynamic therapy and antiviral applications. Its ability to generate ROS and target multiple molecular pathways sets it apart from other similar compounds .
属性
分子式 |
C30H16O8 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC 名称 |
12,17-dideuterio-9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i5D,6D |
InChI 键 |
YDOIFHVUBCIUHF-KCZCTXNHSA-N |
手性 SMILES |
[2H]C1=C(C2=C3C4=C5C(=C6C(=CC(=O)C7=C(C8=C(C(=C(C2=C8C4=C67)O)[2H])O)O)C)C(=CC(=O)C5=C(C3=C1O)O)C)O |
规范 SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)


![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)




![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)


